7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 74527-40-5
Cat. No.: VC6456483
Molecular Formula: C14H8F3NO3S
Molecular Weight: 327.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74527-40-5 |
|---|---|
| Molecular Formula | C14H8F3NO3S |
| Molecular Weight | 327.28 |
| IUPAC Name | 7-methoxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C14H8F3NO3S/c1-20-7-2-3-8-10(4-7)21-13(14(15,16)17)11(12(8)19)9-5-22-6-18-9/h2-6H,1H3 |
| Standard InChI Key | GRBMCEDXNPSULL-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CSC=N3 |
Introduction
Structural and Molecular Characteristics
Core Chromenone Architecture
The chromenone system forms the foundational scaffold of this compound, consisting of a benzopyran-4-one structure. The planar aromatic ring system is modified at positions 2, 3, and 7 with a trifluoromethyl (-CF₃), thiazol-4-yl, and methoxy (-OCH₃) group, respectively. X-ray crystallographic studies of analogous chromenones, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveal significant deviations from planarity in the pyran ring, with dihedral angles between the benzopyran and exocyclic aromatic groups exceeding 85° . Such distortions likely influence intermolecular interactions and crystallographic packing.
Substituent Effects
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Trifluoromethyl Group: The -CF₃ group at position 2 introduces strong electron-withdrawing effects, polarizing the chromenone core and enhancing metabolic stability. This substituent is strategically positioned to participate in hydrophobic interactions with biological targets.
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Thiazole Moiety: The thiazol-4-yl group at position 3 contributes aromaticity and hydrogen-bonding capabilities. Thiazole rings are known pharmacophores in antimicrobial and anticancer agents, suggesting potential bioactivity .
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Methoxy Group: The -OCH₃ group at position 7 modulates electronic density across the chromenone system, potentially affecting reactivity in electrophilic substitution reactions.
Crystallographic and Conformational Analysis
While direct crystallographic data for 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one remains unavailable, studies on related compounds provide insights. For example, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one exhibits a dihedral angle of 88.18° between the benzopyran and exocyclic benzene planes, leading to a non-planar conformation that may hinder π-stacking interactions . Similar steric effects are anticipated in the title compound due to the bulky thiazole substituent.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of a preformed chromenone core. Key disconnections include:
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Chromenone Formation: Cyclization of a 2-hydroxyacetophenone derivative with a trifluoromethylated ketone via the Kostanecki-Robinson reaction.
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Thiazole Introduction: Coupling reactions (e.g., Suzuki-Miyaura or Stille cross-coupling) to install the thiazole ring at position 3.
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Methoxy Group Incorporation: Electrophilic aromatic substitution or nucleophilic demethylation of a pre-existing methyl ether.
Reported Synthetic Strategies for Analogues
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Microwave-Assisted Cyclization: Similar chromenones have been synthesized using microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes .
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One-Pot Multicomponent Reactions: Hybridization techniques involving Biginelli or Knoevenagel condensations could streamline the assembly of the chromenone-thiazole framework .
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of the thiazole and trifluoromethyl groups requires careful control of reaction conditions.
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Purification: The compound’s low solubility (noted in source) complicates isolation, necessitating chromatographic techniques or recrystallization from polar aprotic solvents.
Hypothesized Biological Activities and Mechanisms
Anticancer Activity
Chromenones and trifluoromethylated compounds frequently exhibit anticancer properties via kinase inhibition or apoptosis induction. The -CF₃ group may enhance cell membrane permeability, while the chromenone core intercalates DNA or inhibits topoisomerases.
Anti-Inflammatory Applications
Structural analogs, such as isoflavone derivatives, act as competitive antagonists of formyl peptide receptors (FPRs), implicating this compound in modulating inflammatory responses .
Spectroscopic and Analytical Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Anticipated signals include a singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons in the chromenone ring (δ 6.8–8.2 ppm), and distinct coupling patterns for the thiazole protons.
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¹⁹F NMR: The -CF₃ group typically resonates near δ -60 to -70 ppm as a singlet .
Infrared (IR) Spectroscopy
Key absorptions include:
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C=O stretch (chromenone): ~1700 cm⁻¹
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C-F stretches (-CF₃): 1100–1200 cm⁻¹
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Thiazole C=N: ~1600 cm⁻¹
Mass Spectrometry
The molecular ion peak at m/z 327.28 ([M]⁺) confirms the molecular weight. Fragmentation patterns likely involve loss of -OCH₃ (45 Da) and -CF₃ (69 Da).
Comparative Analysis with Structural Analogues
The trifluoromethyl group in the title compound differentiates it from simpler chromenones, potentially enhancing target affinity compared to hydroxyl- or methoxy-substituted analogues .
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